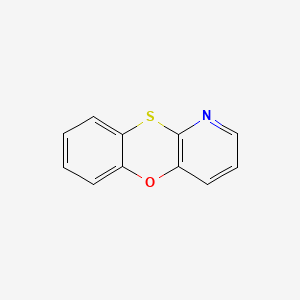
1-Azaphenoxathiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Azaphenoxathiin, also known as this compound, is a useful research compound. Its molecular formula is C11H7NOS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
- CNS Agents : Research indicates that 1-azaphenoxathiin derivatives show promise as central nervous system agents. A study highlighted the synthesis of these compounds and their potential neuropharmacological effects, suggesting they could be developed into therapeutic agents for neurological disorders .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties. Case studies have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents in clinical settings.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. Specific derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro.
Materials Science Applications
This compound's unique optical properties make it a candidate for use in materials science. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic characteristics.
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to various derivatives with modified properties. These derivatives are often tailored for specific applications in drug discovery or materials science.
| Derivative | Synthesis Method | Application |
|---|---|---|
| This compound N-Oxide | Chemical oxidation | Potential CNS agent |
| Nitro-substituted variants | Nitration reactions | Antimicrobial activity |
| Alkynylmethylamine derivatives | Alkylation reactions | Acetylcholinesterase inhibitors |
Case Studies
- Neuropharmacological Study : A recent study synthesized several this compound derivatives and evaluated their effects on neurotransmitter systems. Results indicated significant modulation of acetylcholine levels, suggesting potential use in treating Alzheimer's disease .
- Antimicrobial Efficacy : In vitro tests conducted on nitro-substituted 1-azaphenoxathiins revealed effective inhibition of Gram-positive and Gram-negative bacteria. This study supports further exploration into its use as a broad-spectrum antimicrobial agent.
- Optoelectronic Device Development : Research into the application of this compound in OLED technology demonstrated enhanced light emission properties when incorporated into device architectures, paving the way for future advancements in organic electronics .
Properties
CAS No. |
65424-02-4 |
|---|---|
Molecular Formula |
C11H7NOS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,4]benzoxathiino[3,2-b]pyridine |
InChI |
InChI=1S/C11H7NOS/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7H |
InChI Key |
RCNJANXZETXNAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2)N=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)N=CC=C3 |
Key on ui other cas no. |
65424-02-4 |
Synonyms |
1-azaphenoxathiin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















